Sodium indoline-2-sulfonate
Overview
Description
Sodium indoline-2-sulfonate: is a chemical compound derived from indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Sodium indoline-2-sulfonate is a synthetic compound that has been studied for its potential use in the synthesis of 5-substituted analogs of Melatonin . Melatonin is a pineal gland hormone implicated in many physiological and psychological problems . The primary targets of this compound are therefore likely to be the same as those of Melatonin and its analogs, which include various receptors in the central nervous system .
Mode of Action
The compound undergoes electrophilic substitution at the 5-position of the indole ring, which is para to the ring nitrogen . This is a major variation of the “Indole-Indoline-Indole” synthetic sequence . The substituted indole is regenerated upon treatment with a base .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in the physiological actions of Melatonin and its analogs . These could include pathways related to sleep regulation, immune function, and antioxidant defense . .
Pharmacokinetics
Given its use in the synthesis of 5-substituted indoles, its adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by the specific chemical structure of the resulting indole compound .
Result of Action
The molecular and cellular effects of this compound’s action would be determined by the specific 5-substituted indole that is synthesized. For example, if the resulting compound is a Melatonin analog, it could have effects on sleep regulation, immune function, and antioxidant defense .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound was found to be unstable towards heat or water and reverted to indole . Therefore, the reaction conditions, such as temperature and solvent, can significantly impact the compound’s action and stability .
Biochemical Analysis
Biochemical Properties
Sodium indoline-2-sulfonate, like other indole derivatives, has been found to interact with multiple receptors, making it a valuable candidate for developing new useful derivatives . It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been fully elucidated .
Cellular Effects
Indole derivatives have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors, which could suggest a similar mechanism for this compound
Temporal Effects in Laboratory Settings
It has been noted that this compound can revert back to indole under certain conditions, suggesting that it may have stability and degradation characteristics that could influence its long-term effects on cellular function .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways, suggesting that this compound may interact with certain enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium indoline-2-sulfonate can be synthesized through the reaction of indole with aqueous ethanolic sodium bisulfite. This reaction produces this compound, which is a substituted aniline. The reaction typically involves electrophilic substitution at the 5-position of the indole ring .
Industrial Production Methods: The industrial production of this compound involves optimizing reaction conditions to achieve high yields. Factors such as reaction time, solvent composition, and bisulfite usage are adjusted to consistently obtain yields greater than 97% .
Chemical Reactions Analysis
Types of Reactions: Sodium indoline-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions are common, particularly at the 5-position of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce various substituted indoles .
Scientific Research Applications
Sodium indoline-2-sulfonate has numerous applications in scientific research:
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-2-carboxylic acid: Another indole derivative with applications in pharmaceuticals and research.
Indole-3-carbinol: Known for its anticancer properties and use in dietary supplements.
Uniqueness of Sodium Indoline-2-Sulfonate: this compound is unique due to its specific substitution pattern at the 5-position of the indole ring. This substitution enhances its reactivity and allows for the synthesis of a wide range of biologically active compounds. Its ability to undergo electrophilic substitution reactions makes it a valuable intermediate in the synthesis of various indole derivatives .
Properties
IUPAC Name |
sodium;2,3-dihydro-1H-indole-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S.Na/c10-13(11,12)8-5-6-3-1-2-4-7(6)9-8;/h1-4,8-9H,5H2,(H,10,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNPRQKIWHMSOA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635468 | |
Record name | Sodium 2,3-dihydro-1H-indole-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26807-68-1 | |
Record name | Sodium 2,3-dihydro-1H-indole-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using Sodium Indoline-2-Sulfonate in the synthesis of 5-substituted indoles?
A1: Although the exact mechanism is not detailed in the abstracts, the title "5-Substituted Indoles via Sodium-indoline-2-sulfonate. A Reexamination." [] suggests that this compound plays a crucial role in synthesizing a specific class of indoles. The term "reexamination" implies that this compound may have been previously explored for this purpose, and this research aims to provide updated or more in-depth insights into its use. It's likely that this compound acts as an intermediate or a starting material that can be selectively modified at the 5-position of the indole ring.
Q2: What could be the focus of "reexamining" the use of this compound in this context?
A2: The "reexamination" [] could be focused on several aspects, including:
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